![molecular formula C18H8F7N3 B2369747 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-fluorophenyl)acetonitrile CAS No. 478043-28-6](/img/structure/B2369747.png)
2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-fluorophenyl)acetonitrile
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Description
The compound “2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-fluorophenyl)acetonitrile” is a complex organic molecule. It contains a naphthyridine core, which is a nitrogen-containing heterocycle, substituted with trifluoromethyl groups. The molecule also contains a fluorophenyl group and a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a naphthyridine core, which is a bicyclic structure containing two nitrogen atoms. This core is substituted at the 5 and 7 positions with trifluoromethyl groups, and at the 2 position with a fluorophenyl group and a nitrile group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile and trifluoromethyl groups could affect its polarity and therefore its solubility in different solvents. The exact properties such as melting point, boiling point, and specific rotation are not provided in the available resources .Scientific Research Applications
Metallocryptates Synthesis
In the synthesis of metallocryptates, a rigid diphosphine ligand, 2,9-bis(diphenylphosphino)-1,8-naphthyridine (dppn), reacts in acetonitrile to produce various compounds. These reactions involve complex metal-ligand interactions and are characterized using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry (Catalano, Kar, & Bennett, 2000).
Catalysts in Carbene-Transfer Reactions
Naphthyridine-functionalized N-heterocyclic carbene is used in the formation of diruthenium(I) catalysts. These catalysts are studied for their efficiency in carbene-transfer reactions from ethyl diazoacetate, including aldehyde olefination and cyclopropanation (Saha et al., 2011).
Electrophilic Fluorination
The compound is also involved in electrophilic fluorination studies. For example, the catalytic fluorination/chlorination competition experiments assess the relative fluorinating activity of various electrophilic NF reagents (Toullec et al., 2004).
Conducting Polymers Synthesis
In the field of polymer science, derivatized bis(pyrrol-2-yl) arylenes, including those related to the compound , are synthesized and studied for their low oxidation potentials and electrochemical properties (Sotzing et al., 1996).
Electrochemical Oxidation
The compound is utilized in studies focusing on the electrochemical oxidation of related phenyl thiophene, leading to the formation of electroactive polymers. These studies explore the kinetics and doping processes involved in polymer oxidation (Naudin et al., 2002).
Fluorescence Studies
The compound is significant in fluorescence studies, especially in synthesizing fluorescent compounds with potential applications in bioimaging and sensing. These studies involve understanding the spectral properties and emission behaviors of the synthesized fluorescent compounds (Li et al., 2010).
Crystallographic Studies
Crystallographic studies of the compound and its analogs are conducted to understand their molecular structures and transformations. These studies are crucial in understanding the solid-state properties of such compounds (Harada et al., 2013).
Hemerythrin Models
The compound is also used in synthesizing models for hemerythrin, a biological molecule, helping in the study of metalloproteins and their functions (He et al., 2000).
properties
IUPAC Name |
2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-fluorophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8F7N3/c19-10-3-1-9(2-4-10)12(8-26)14-6-5-11-13(17(20,21)22)7-15(18(23,24)25)28-16(11)27-14/h1-7,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXVTVGCTDVUME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8F7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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